4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline
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Overview
Description
4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Scientific Research Applications
4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive thiazole moiety.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Future Directions
Thiazole derivatives, including “4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline”, could be further explored for their potential biological activities. Their synthesis methods could be optimized, and their mechanisms of action could be further investigated. These compounds could assist in the development of lead compounds as a treatment against microbial infection .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole compounds have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds have been associated with significant analgesic and anti-inflammatory activities .
Result of Action
Thiazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aniline moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazole-5-carbaldehyde: A precursor in the synthesis of 4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline.
4-Ethoxyaniline: Another precursor used in the synthesis.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole moiety and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an aniline moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-12(16-8-14-9)6-7-15-11-4-2-10(13)3-5-11/h2-5,8H,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFJMOXJAGKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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